molecular formula C18H19FN2O5S B3071186 Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1008465-58-4

Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate

Cat. No.: B3071186
CAS No.: 1008465-58-4
M. Wt: 394.4 g/mol
InChI Key: LNDFMQBMDDLTHA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a fluorophenyl group, and a phenylpropanoate ester, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with an acetylating agent to introduce the acetyl group.

    Coupling with phenylpropanoate: The final step involves the coupling of the acylated sulfonamide with methyl 3-phenylpropanoate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the fluorophenyl group may enhance binding affinity. The compound may also interact with cellular pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
  • Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
  • Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate

Uniqueness

Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDFMQBMDDLTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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